Cas no 1807129-35-6 (2-Chloromethyl-6-cyano-4-mercaptobenzoic acid)
2-Chloromethyl-6-cyano-4-mercaptobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloromethyl-6-cyano-4-mercaptobenzoic acid
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- Inchi: 1S/C9H6ClNO2S/c10-3-5-1-7(14)2-6(4-11)8(5)9(12)13/h1-2,14H,3H2,(H,12,13)
- InChI Key: WMQOWOAOVPLJTF-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C=C(C#N)C=1C(=O)O)S
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 275
- XLogP3: 1.7
- Topological Polar Surface Area: 62.1
2-Chloromethyl-6-cyano-4-mercaptobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005760-250mg |
2-Chloromethyl-6-cyano-4-mercaptobenzoic acid |
1807129-35-6 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
| Alichem | A014005760-500mg |
2-Chloromethyl-6-cyano-4-mercaptobenzoic acid |
1807129-35-6 | 97% | 500mg |
823.15 USD | 2021-06-22 | |
| Alichem | A014005760-1g |
2-Chloromethyl-6-cyano-4-mercaptobenzoic acid |
1807129-35-6 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
2-Chloromethyl-6-cyano-4-mercaptobenzoic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 2-Chloromethyl-6-cyano-4-mercaptobenzoic acid
Introduction to 2-Chloromethyl-6-cyano-4-mercaptobenzoic acid (CAS No. 1807129-35-6)
2-Chloromethyl-6-cyano-4-mercaptobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1807129-35-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzoic acid derivatives family, characterized by its unique structural features that include a chloromethyl group, a cyano group, and a thiol group. These functional moieties contribute to its versatile reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 2-Chloromethyl-6-cyano-4-mercaptobenzoic acid consists of a benzene ring substituted with a chloromethyl group at the 2-position, a cyano group at the 6-position, and a thiol group at the 4-position. This arrangement imparts distinct chemical properties that make it useful in multiple synthetic pathways. The chloromethyl group, for instance, is highly reactive and can participate in nucleophilic substitution reactions, while the cyano group introduces polarity and can serve as a site for further functionalization. The thiol group, on the other hand, is known for its ability to form disulfide bonds and interact with biological molecules.
In recent years, 2-Chloromethyl-6-cyano-4-mercaptobenzoic acid has been explored in various research avenues, particularly in the development of novel pharmaceutical agents. Its structural motifs are reminiscent of several known bioactive compounds, suggesting potential applications in drug design. One of the most promising areas of research involves its use as a precursor in the synthesis of heterocyclic compounds, which are widely recognized for their pharmacological properties.
Recent studies have highlighted the compound's role in the development of inhibitors targeting specific biological pathways. For instance, researchers have investigated its potential as a scaffold for creating molecules that interact with enzymes involved in inflammatory responses. The presence of both electrophilic and nucleophilic centers in 2-Chloromethyl-6-cyano-4-mercaptobenzoic acid allows for diverse chemical modifications, enabling the tailoring of compounds with tailored biological activities. This flexibility has made it an attractive building block for medicinal chemists seeking to develop new therapeutic agents.
The cyano group in 2-Chloromethyl-6-cyano-4-mercaptobenzoic acid also plays a crucial role in its reactivity. Cyano groups are known to be versatile handles that can be converted into other functional groups such as carboxylic acids or amides through hydrolysis or reduction reactions. This characteristic has been exploited in synthetic protocols where 2-Chloromethyl-6-cyano-4-mercaptobenzoic acid serves as a precursor for more complex molecules. Additionally, the thiol group's ability to form coordination complexes with metals has opened up avenues for exploring its applications in metal-based drug formulations.
From a synthetic chemistry perspective, 2-Chloromethyl-6-cyano-4-mercaptobenzoic acid offers several advantages as an intermediate. Its reactivity allows for straightforward modifications at multiple sites, facilitating the rapid assembly of complex structures. This has been particularly useful in combinatorial chemistry approaches where large libraries of derivatives can be generated efficiently. The compound's stability under various reaction conditions also makes it suitable for high-throughput screening processes aimed at identifying lead compounds for drug development.
The pharmaceutical industry has shown particular interest in 2-Chloromethyl-6-cyano-4-mercaptobenzoic acid due to its potential as a starting material for biologically active compounds. Researchers have reported its use in synthesizing molecules with antimicrobial and anti-inflammatory properties. These studies underscore the compound's importance as a versatile tool in medicinal chemistry. Furthermore, its structural features align well with known pharmacophores, suggesting that derivatives of 2-Chloromethyl-6-cyano-4-mercaptobenzoic acid may exhibit desirable pharmacokinetic profiles.
In conclusion, 2-Chloromethyl-6-cyano-4-mercaptobenzoic acid (CAS No. 1807129-35-6) is a multifunctional compound with significant potential in pharmaceutical research and drug development. Its unique structural features enable diverse chemical modifications and interactions with biological targets, making it a valuable asset in synthetic chemistry. As research continues to uncover new applications for this compound, it is likely to remain a key intermediate in the synthesis of novel therapeutic agents.
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